BCL-2 Degradation Selectivity: Thalidomide-C7-OH vs. Venetoclax and Parent Thalidomide
In a proteome-wide analysis, the C7-substituted thalidomide derivative (structurally homologous to Thalidomide-C7-OH) demonstrated selective degradation of the BCL-2 protein, a function absent in the parent thalidomide molecule. Unlike venetoclax, a clinical BCL-2 inhibitor that binds the BH3 domain, the C7 derivative induces degradation of BCL-2, including venetoclax-resistant mutations, via a distinct CRBN-mediated ubiquitination pathway [1].
| Evidence Dimension | BCL-2 Protein Degradation |
|---|---|
| Target Compound Data | C7 derivative (structurally analogous to Thalidomide-C7-OH) specifically targets and degrades BCL-2 protein |
| Comparator Or Baseline | Parent Thalidomide: No BCL-2 degradation observed; Venetoclax: Inhibits BCL-2 via BH3 domain binding but is ineffective against venetoclax-resistant BCL-2 mutations |
| Quantified Difference | Qualitative: Degradation of venetoclax-resistant BCL-2 mutants by C7 derivative vs. lack of activity for venetoclax |
| Conditions | Proteome-wide analysis in cellular models; validation in Notch-depleted Drosophila intestinal tumor model |
Why This Matters
This differential substrate specificity provides a unique mechanism for targeting BCL-2 in venetoclax-resistant cancers, a therapeutic niche not addressable by standard thalidomide or venetoclax, making Thalidomide-C7-OH a key scaffold for next-generation degraders.
- [1] Wang J, Heinz M, Han K, et al. Thalidomide derivatives degrade BCL-2 by reprogramming the binding surface of CRBN. Cell Reports Physical Science. 2024;5(5):101960. DOI: 10.1016/j.xcrp.2024.101960 View Source
